Acid Violet 7
Overview
Description
"Acid Violet 7" is a commercial azo dye extensively utilized in industries such as textile, food, paper, and cosmetics. Its significance stems from its wide application range and the challenges it poses in terms of environmental impact due to its persistence and potential toxicity.
Synthesis Analysis
The synthesis of compounds related to "Acid Violet 7" involves complex chemical processes, including polymerization techniques. For instance, a molecularly imprinted polymer (MIP) was developed for the selective determination of a similar dye, "Acid Violet 19," using 1-vinyl imidazole as the functional monomer. This highlights the intricate synthesis processes involved in creating materials selective for dye extraction and determination in environmental samples (Quinto et al., 2020).
Molecular Structure Analysis
The molecular structure of "Acid Violet 7" and its related compounds, such as degradation products, reveals insights into their stability, behavior under various conditions, and interaction with other substances. The degradation products of "Acid Violet 7" by Pseudomonas putida mt-2, for example, include 4'-aminoacetanilide and 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid, indicating the azoreductase activity of the bacterium (Mansour et al., 2009).
Chemical Reactions and Properties
The interaction of "Acid Violet 7" with various catalysts and under different conditions leads to its degradation, a crucial process for removing the dye from wastewater. The hetero-Fenton catalyst Fe(III)-Al2O3 has been shown to effectively degrade "Acid Violet 7" under optimal conditions, presenting a green technological process for dye degradation (Muthuvel & Swaminathan, 2008).
Physical Properties Analysis
The study of physical properties, including adsorption behavior and light fastness, is crucial for understanding the applications and environmental impact of "Acid Violet 7". For example, the synthesis and characterization of heterodinuclear complexes modeling active sites in purple acid phosphatases offer insights into the reactivity and potential uses of related compounds (Jarenmark et al., 2011).
Chemical Properties Analysis
The chemical properties of "Acid Violet 7," including its photocatalytic degradation and interactions with other substances, are key to its industrial application and environmental management. The photoinduced transformations of "Acid Violet 7" in the presence of titanium dioxide as a photocatalyst have been thoroughly investigated, providing essential data on the degradation pathways and by-products (Fabbri et al., 2010).
Scientific Research Applications
Ultrasonic Degradation
A study by Kodavatiganti, Bhat, and Gogate (2021) explored the sonochemical degradation of Acid Violet 7. This method involves the use of ultrasonics, and its effectiveness was compared with the addition of oxidants like hydrogen peroxide and Fenton's reagent. The combination with Fenton reagent resulted in almost 100% decolorization, demonstrating a promising approach for treating Acid Violet 7 dye-containing effluents (Kodavatiganti, Bhat, & Gogate, 2021).
Biodegradation and Mutagenicity
Mansour et al. (2009) studied the biodegradation of Acid Violet 7 by Pseudomonas putida and assessed the mutagenicity of its degradation products. The study revealed insights into the azoreduction process and the comparative mutagenicity of the dye and its biodegradation products, contributing to our understanding of environmental and health impacts of dye degradation (Mansour et al., 2009).
Adsorption Studies
Sarma, Sen Gupta, and Bhattacharyya (2016) investigated the adsorption of Crystal Violet, which is similar in structure to Acid Violet 7, using montmorillonite. This study provided insights into the removal of such dyes from aqueous solutions, exploring the influence of various factors like pH and temperature on the adsorption process (Sarma, Sen Gupta, & Bhattacharyya, 2016).
Photocatalytic Activity Assessment
Mills et al. (2014) demonstrated the use of Acid Violet 7 in assessing the activity of photocatalytic paint. This study established a relationship between dye concentration changes and RGB color values, suggesting an innovative method to monitor photocatalytic activities using simple, inexpensive equipment (Mills, O’Rourke, Lawrie, & Elouali, 2014).
Magnetic Nanostructures for Dye Removal
Ganea et al. (2021) focused on the use of magnetic nanostructures based on functionalized polymers for the effective removal of Crystal Violet dye from aqueous solutions. Their research contributes to developing advanced materials for wastewater treatment, particularly in removing synthetic dyes (Ganea, Nan, Baciu, & Turcu, 2021).
Hydrodynamic Cavitation in Dye Treatment
Lakshmi, Gogate, and Pandit (2021) investigated the treatment of Acid Violet 7 dye using hydrodynamic cavitation in combination with advanced oxidation processes. This study provided insights into the effectiveness of combining physical and chemical methods for dye degradation (Lakshmi, Gogate, & Pandit, 2021).
Educational Applications in Chemistry
Baddock and Bucat (2008) utilized methyl violet, which is chemically related to Acid Violet 7, in a classroom chemistry demonstration. This study explored the educational impacts of such demonstrations on student learning, highlighting the practical application of dye chemistry in education (Baddock & Bucat, 2008).
Photocatalytic Mineralization Studies
Muthuvel and Swaminathan (2007) conducted a detailed study on the photocatalytic mineralization of Acid Violet 7 using a Fe(III) loaded Al2O3 catalyst. This research contributes to the field of photocatalytic degradation of azo dyes, providing valuable insights into the efficiency and kinetics of the process (Muthuvel & Swaminathan, 2007).
Sono-Assisted Adsorption Studies
Ileri (2020) investigated the removal of Acid Violet 7 using sono-assisted adsorption processes. This study highlights the potential of combining ultrasonic technology with adsorbents for efficient dye removal from aqueous solutions (Ileri, 2020).
properties
IUPAC Name |
disodium;5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOLDWRTCFZRP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044672 | |
Record name | C.I. Food Red 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Violet 7 | |
CAS RN |
4321-69-1 | |
Record name | C.I. Food Red 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Food Red 11 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-acetamido-3-(4-acetamidophenyl)azo-4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID VIOLET 7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W626X6MOE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.